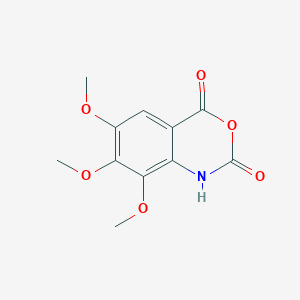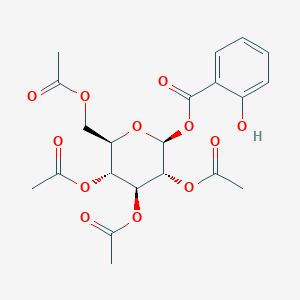
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate
Übersicht
Beschreibung
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate is a chemical compound that belongs to the class of glycosyl esters It is derived from the esterification of salicylic acid with 2,3,4,6-tetra-O-acetyl-b-D-glucopyranose
Wirkmechanismus
Target of Action
It’s known that salicylates generally target inflammatory pathways, often inhibiting cyclooxygenase enzymes .
Mode of Action
Salicylates, in general, are known to inhibit the production of prostaglandins and other mediators of inflammation in the cyclooxygenase (COX) pathway .
Biochemical Pathways
The compound likely affects the cyclooxygenase pathway, given the known effects of salicylates . This pathway is crucial in the inflammatory response, and its inhibition can lead to reduced inflammation .
Pharmacokinetics
Salicylates are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
Salicylates are known to reduce inflammation, pain, and fever, and may also have antithrombotic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate . For instance, the compound may be less stable or effective in acidic environments .
Biochemische Analyse
Biochemical Properties
. This interaction could potentially influence the function of various enzymes and proteins within the cell .
Molecular Mechanism
The molecular mechanism of action of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl Salicylate is not well-documented. It’s known to interact with enantiomeric amino acids , which suggests that it may exert its effects at the molecular level through these interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate typically involves the esterification of salicylic acid with 2,3,4,6-tetra-O-acetyl-b-D-glucopyranose. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield salicylic acid and 2,3,4,6-tetra-O-acetyl-b-D-glucopyranose.
Oxidation: The salicylate moiety can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Salicylic acid and 2,3,4,6-tetra-O-acetyl-b-D-glucopyranose.
Oxidation: Quinones or other oxidized derivatives of salicylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a prodrug for salicylic acid, providing controlled release and improved bioavailability.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as biodegradable polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl isothiocyanate: Used as a chiral derivatization reagent.
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl bromide: Used in glycosylation reactions.
Uniqueness
2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl salicylate is unique due to its combination of a glucopyranosyl moiety and a salicylate ester, which imparts specific chemical and biological properties. Its potential as a prodrug for salicylic acid and its applications in various fields make it a compound of significant interest.
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)21(32-16)33-20(27)14-7-5-6-8-15(14)26/h5-8,16-19,21,26H,9H2,1-4H3/t16-,17-,18+,19-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXVOALTWKYYIH-YRIDSSQKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C2=CC=CC=C2O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



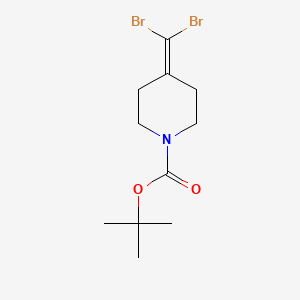
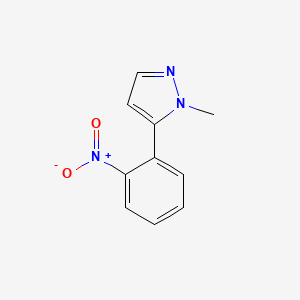
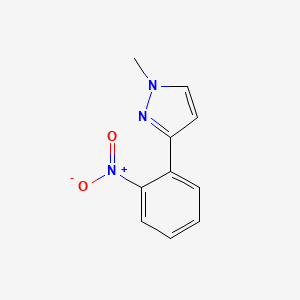
![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3041499.png)

![Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluoroacetyl)amino]propanoate](/img/structure/B3041501.png)
![{[Amino(imino)methyl]amino}[3,5-di(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane hydrate](/img/structure/B3041503.png)
![4-[4-(trifluoromethyl)phenyl]oxane-2,6-dione](/img/structure/B3041504.png)



